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molecular formula C11H16BrN3O2 B8708610 methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate

methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate

Cat. No. B8708610
M. Wt: 302.17 g/mol
InChI Key: QEUGQNXHXNBBBN-UHFFFAOYSA-N
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Patent
US07012075B2

Procedure details

To 2-amino-5-bromopyrimidine (3.12 g, 17.93 mmol) in dry DMF (60 mL) at 0° C. under dry nitrogen was added NaH (860 mg, 21.52 mmol) portionwise and the reaction was warmed to rt and stirred for 1 hour. The reaction was cooled again to 0° C. and methyl 2-bromo-4-methylpentanoate (4.7 g, 22.42 mmol, Bull. Chem. Soc. Jpn. 1989, 62, 2562) was added dropwise and the reaction was warmed to rt and stirred another 4 hours. Water was added, the aqueous phase neutralized with aq. 10 % HCl, and the product extracted with Et2O (2×), dried over Na2SO4, concentrated in vacuo, and purified by flash chromatography over silica gel (EtOAc/Hex, 2/8 then 3/7 then 4/6) to afford methyl 2-[(5-bromo-2-pyrimidinyl)amino]-4-methylpentanoate.
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[H-].[Na+].Br[CH:12]([CH2:17][CH:18]([CH3:20])[CH3:19])[C:13]([O:15][CH3:16])=[O:14].Cl>CN(C=O)C.O>[Br:8][C:5]1[CH:4]=[N:3][C:2]([NH:1][CH:12]([CH2:17][CH:18]([CH3:20])[CH3:19])[C:13]([O:15][CH3:16])=[O:14])=[N:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
NC1=NC=C(C=N1)Br
Name
Quantity
860 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
BrC(C(=O)OC)CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled again to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to rt
STIRRING
Type
STIRRING
Details
stirred another 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the product extracted with Et2O (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography over silica gel (EtOAc/Hex, 2/8

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)NC(C(=O)OC)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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